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Compound of Interest

Compound Name:
5-Hydroxy-1-methyl-1H-pyrazole-

3-carboxamide

CAS No.: 51985-96-7

Cat. No.: B12868629 Get Quote

Target Audience: Analytical Chemists, Pharmacologists, and Agricultural Researchers

Technique: UHPLC-ESI-MS/MS, Solid Phase Extraction (SPE), Modified QuEChERS

Introduction & Scientific Context
Pyrazole carboxamides represent a highly versatile and chemically significant class of

molecules. In the agrochemical sector, they are deployed as potent broad-spectrum fungicides

(e.g., bixafen, benzovindiflupyr, fluxapyroxad) that function as Succinate Dehydrogenase

Inhibitors (SDHIs)[1][2]. In pharmaceutical drug discovery, novel pyrazole carboxamide

derivatives are actively synthesized and evaluated as selective cyclooxygenase-2 (COX-2) and

carbonic anhydrase inhibitors[3].

Whether monitoring environmental surface water for pesticide runoff, ensuring agricultural

commodities meet Maximum Residue Limits (MRLs), or profiling process-related impurities in

Active Pharmaceutical Ingredients (APIs)[4], the demand for robust, highly sensitive

quantification methods is paramount.
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The structural backbone of pyrazole carboxamides—featuring a nitrogen-rich pyrazole ring and

a secondary amide linkage—dictates the analytical approach:

Ionization Efficiency: The basic nitrogen atoms readily accept protons, making these

compounds exceptionally responsive to positive-ion Electrospray Ionization (ESI+) in mass

spectrometry.

Matrix Partitioning: Their moderate lipophilicity (logP typically between 2.5 and 4.0) makes

them ideal candidates for acetonitrile-based extraction (e.g., QuEChERS). Acetonitrile

efficiently partitions the analytes while simultaneously precipitating matrix proteins[2].

Interference Mitigation: Complex matrices (like soil, plant tissue, or formulated APIs) contain

lipids and pigments that cause severe ion suppression. Incorporating a Silica Solid Phase

Extraction (SPE) clean-up step selectively retains polar interferences while eluting the target

analytes, ensuring the method remains rugged and reproducible[2].

Biological & Chemical Mechanisms
To understand the necessity of trace-level quantification, one must understand the biological

potency of these compounds. In agricultural applications, pyrazole carboxamides bind to the

ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in the mitochondrial

respiratory chain, halting ATP production and inducing fungal cell death.
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Mechanism of Action: SDH Inhibition by Pyrazole Carboxamides.
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Self-Validating Experimental Protocol
A reliable analytical method must be a self-validating system. This protocol embeds internal

quality control checks—such as the use of Stable Isotope-Labeled Internal Standards (SIL-IS)

and matrix-matched calibrations—to continuously verify extraction efficiency and instrument

performance.

Step 1: Sample Extraction (Modified QuEChERS)
Homogenization: Weigh 10.0 g of homogenized sample (e.g., agricultural commodity or

tissue) into a 50 mL PTFE centrifuge tube.

Internal Standard Spiking: Add 100 µL of SIL-IS (e.g., Bixafen-d3) at 1.0 µg/mL. Causality:

Spiking before extraction ensures that any subsequent analyte loss is mathematically

corrected by the IS response ratio.

Solvent Addition: Add 10 mL of LC-MS grade acetonitrile. Shake vigorously for 1 minute to

precipitate proteins and extract the lipophilic carboxamides[2].

Phase Separation: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g

Disodium Citrate Sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5

minutes.

Step 2: Silica SPE Clean-up
Conditioning: Condition a Silica SPE cartridge (500 mg/3 mL) with 5 mL of dichloromethane.

Loading: Transfer 2 mL of the upper acetonitrile extract from Step 1 to the cartridge.

Elution: Elute the analytes using 5 mL of dichloromethane/ethyl acetate (80:20, v/v).

Causality: This specific solvent polarity selectively elutes pyrazole carboxamides while

leaving highly polar matrix interferents tightly bound to the silica sorbent[2].

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute in 1 mL of Initial Mobile Phase (0.1% Formic acid in Water : Acetonitrile, 60:40).

Step 3: UHPLC-MS/MS Analysis
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Column: Sub-2 µm C18 analytical column (100 mm × 2.1 mm, 1.7 µm) to ensure sharp peak

shapes and resolve structural isomers.

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes protonation in ESI+).

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Gradient: 40% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, return to 40% B

for 2.0 minutes of equilibration.

Flow Rate: 0.4 mL/min.
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UHPLC-MS/MS Analytical Workflow for Pyrazole Carboxamides.
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Data Presentation & Method Parameters
To achieve optimal sensitivity, the mass spectrometer must be operated in Multiple Reaction

Monitoring (MRM) mode. Table 1 outlines representative transitions for common pyrazole

carboxamides.

Table 1: Representative MRM Transitions for Pyrazole Carboxamides (ESI+)

Analyte
Precursor Ion
(m/z)

Quantifier Ion
(m/z)

Qualifier Ion
(m/z)

Typical
Collision
Energy (eV)

Bixafen 414.1 266.1 226.1 20 / 30

Benzovindiflupyr 398.1 378.1 358.1 15 / 25

Fluxapyroxad 382.1 362.1 342.1 18 / 28

Penthiopyrad 360.2 256.1 236.1 15 / 22

Note: Collision energies are instrument-dependent and must be empirically tuned during

method development.

Method Validation Criteria
A rigorous analytical method must adhere to international guidelines (e.g., ICH Q2(R1) for

pharmaceuticals[4] or SANTE guidelines for agrochemicals). Table 2 summarizes the

acceptance criteria required to validate this methodology.

Table 2: Self-Validating Quality Control Criteria
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Validation Parameter Acceptance Criteria Scientific Justification

Linearity (R²) ≥ 0.990

Ensures proportional

instrument response across

the calibration range (typically

0.001–0.5 µg/mL)[2].

Recovery (Accuracy) 70% – 120%

Verifies that the extraction and

SPE clean-up do not result in

significant analyte loss[1].

Precision (RSD) ≤ 10%

Confirms the repeatability of

the method across intra-day

and inter-day replicates[2].

Limit of Quantitation (LOQ) S/N ≥ 10

The lowest concentration

reliably measured. Typical

LOQs are ~0.05 ppb for

water[1] and 0.005 mg/kg for

solid matrices[2].

Matrix Effect (ME) ± 20%

Evaluated by comparing

slopes of matrix-matched vs.

solvent standards. If ME >

20%, SIL-IS must be utilized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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